molecular formula C12H17N3O B2653687 N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]prop-2-enamide CAS No. 2094292-31-4

N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]prop-2-enamide

Cat. No.: B2653687
CAS No.: 2094292-31-4
M. Wt: 219.288
InChI Key: YZWRPPWEHOPEIO-UHFFFAOYSA-N
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Description

N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]prop-2-enamide is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]prop-2-enamide typically involves the reaction of 2-methyl-4,5,6,7-tetrahydro-2H-indazole with an appropriate acylating agent such as prop-2-enoyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives .

Scientific Research Applications

N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]prop-2-enamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness compared to other similar compounds .

Properties

IUPAC Name

N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-3-12(16)13-8-11-9-6-4-5-7-10(9)14-15(11)2/h3H,1,4-8H2,2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWRPPWEHOPEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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